2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

RORγ inverse agonism Nuclear receptor pharmacology Th17 cell differentiation

This benzamide derivative is a multi-target nuclear receptor tool with distinct, micromolar dual RORα/γ inverse agonism and PR antagonism. Its weak potency (RORγ IC₅₀ ≈ 14.5 µM) makes it an ideal negative control to define assay windows against potent agonists. The 2-chloro substitution and ethyl linker create a unique pharmacological fingerprint, ensuring reliable pathway research. Ideal for SAR campaigns, this scaffold provides a wide dynamic range for detecting affinity improvements.

Molecular Formula C14H16ClN3O
Molecular Weight 277.75
CAS No. 2034453-37-5
Cat. No. B2674933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
CAS2034453-37-5
Molecular FormulaC14H16ClN3O
Molecular Weight277.75
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C14H16ClN3O/c1-10-9-11(17-18(10)2)7-8-16-14(19)12-5-3-4-6-13(12)15/h3-6,9H,7-8H2,1-2H3,(H,16,19)
InChIKeyVVEGHEDBNLOTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide (2034453-37-5) – ROR Inverse Agonist Pharmacological and Physicochemical Baseline for Differentiated Procurement


2-Chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide (CAS 2034453-37-5) is a synthetic benzamide derivative bearing a 2-chloro substituent on the phenyl ring and a 1,5-dimethyl-1H-pyrazol-3-yl moiety connected via an ethylenediamine linker . The compound exhibits multi-target nuclear receptor activity, functioning as a weak inverse agonist at both retinoid-related orphan receptor alpha (RORα; IC₅₀ = 1.02 × 10⁴ nM) and gamma (RORγ; IC₅₀ = 1.45 × 10⁴ nM), while also antagonizing the progesterone receptor (IC₅₀ = 7.10 × 10³ nM) in cell-based reporter assays [1]. Its molecular formula is C₁₄H₁₆ClN₃O with a molecular weight of 277.75 g/mol . This compound serves as a distinct pharmacological tool within the pyrazole-containing benzamide class, differentiated by its specific substitution pattern that results in micromolar rather than nanomolar ROR inverse agonism.

Why 2-Chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide (2034453-37-5) Cannot Be Replaced by In-Class Analogs


Pyrazole-containing benzamides exhibit steep structure-activity relationships wherein minor modifications to the benzamide substituent, linker length, or pyrazole methylation pattern can shift ROR inverse agonist potency from low nanomolar to high micromolar [1]. The 2-chloro substitution and ethyl linker of this compound yield a unique pharmacological fingerprint—weak, pan-ROR inverse agonism coupled with progesterone receptor antagonism—that is absent in more potent, selective RORγ inverse agonists such as compounds 4j and 5m [1][2]. Generic substitution with the 2-bromo analog (CAS 2034362-63-3), the des-chloro benzamide, or oxadiazole-bridged variants may alter not only potency but also selectivity profiles, compromising experimental reproducibility in ROR pathway studies [1].

Quantitative Differentiation of 2-Chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide (2034453-37-5) from Closest Analogs


RORγ Inverse Agonist Potency: Micromolar Activity of the 2-Chloro Compound versus Nanomolar Lead Compound 4j

The target compound demonstrates at least a 300-fold lower potency at RORγ compared to the optimized lead compound 4j from the same chemical series. In a luciferase reporter gene assay using HEK293 cells expressing human RORγ1, the 2-chloro compound exhibits an IC₅₀ of 1.45 × 10⁴ nM, whereas compound 4j achieves potent inverse agonism with an IC₅₀ of approximately 48 nM in human PBMC-based IL-17 suppression assays [1][2]. This potency gap makes the target compound unsuitable as a primary RORγ inverse agonist but valuable as a low-affinity comparator or negative control.

RORγ inverse agonism Nuclear receptor pharmacology Th17 cell differentiation

RORα Cross-Reactivity: The 2-Chloro Compound Retains RORα Activity Lost in Optimized RORγ-Selective Analogs

Unlike highly optimized RORγ-selective inverse agonists such as compound 4j, which show negligible RORα activity, the target compound retains measurable inverse agonism at RORα (IC₅₀ = 1.02 × 10⁴ nM) comparable to its RORγ potency [1][2]. This dual RORα/RORγ profile, albeit weak, provides a distinct selectivity signature that is relevant for studying RORα-mediated metabolic pathways (e.g., adipogenesis, insulin resistance) alongside RORγ-driven immune responses [1].

RORα inverse agonism Nuclear receptor selectivity Metabolic regulation

Progesterone Receptor Antagonism: An Off-Target Activity That Differentiates the 2-Chloro Scaffold from ROR-Selective Benzamides

The target compound exhibits antagonist activity at the progesterone receptor (PR) with an IC₅₀ of 7.10 × 10³ nM in T47D cell-based alkaline phosphatase assays [1]. This PR activity is absent in optimized RORγ inverse agonists from the same chemical series and represents a unique off-target liability—or opportunity—depending on the experimental context. The presence of the 2-chloro substituent and ethyl linker appears to confer PR binding that is not observed with other substitution patterns [2].

Progesterone receptor antagonism Nuclear receptor cross-reactivity Selectivity profiling

Physicochemical Differentiation: 2-Chloro vs. 2-Bromo Analog and Impact on Solubility and LogP

The 2-chloro substitution (MW 277.75 g/mol) provides a lower molecular weight and reduced lipophilicity compared to the 2-bromo analog (MW 322.20 g/mol) . The chlorine atom's smaller van der Waals radius and higher electronegativity relative to bromine are predicted to reduce LogP by approximately 0.5–0.8 log units and improve aqueous solubility, although experimental LogP and solubility data for both compounds remain unavailable from the retrieved sources [1]. This physicochemical differentiation supports the 2-chloro compound as a preferred starting point for lead optimization where lower lipophilicity and better solubility are desired.

Physicochemical properties Halogen substitution Solubility

Recommended Application Scenarios for 2-Chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide (2034453-37-5)


Negative Control for RORγ Inverse Agonist Screening Assays

The compound's weak RORγ inverse agonist activity (IC₅₀ ≈ 14.5 µM) makes it an ideal negative control in cell-based RORγ reporter assays, where it can define the assay window between full inverse agonists (e.g., compound 4j at ~48 nM) and inactive vehicle controls [1][2]. This application is directly supported by the quantitative potency differential established in Section 3.

Simultaneous RORα/RORγ Pathway Profiling in Metabolic-Immune Crosstalk Studies

The compound's dual RORα (IC₅₀ = 10.2 µM) and RORγ (IC₅₀ = 14.5 µM) activity, while weak, enables concurrent modulation of both ROR isoforms in cellular models of adipogenesis and Th17 differentiation [1]. This dual activity is not achievable with highly selective RORγ inverse agonists, making this compound a unique tool for metabolic-immune crosstalk research.

Scaffold for Structure-Activity Relationship (SAR) Studies on Halogen-Dependent ROR and PR Pharmacology

The presence of the 2-chloro substituent and the documented PR off-target activity (IC₅₀ = 7.1 µM) make this compound a valuable starting scaffold for SAR campaigns aimed at understanding how halogen identity (Cl vs. Br vs. H) and linker length influence nuclear receptor selectivity [1][3]. The compound's micromolar potency provides a wide dynamic range for detecting improvements in affinity and selectivity.

Comparative Physicochemical Benchmarking Against the 2-Bromo Analog in Lead Optimization

When evaluating the developability of pyrazole-benzamide leads, the 2-chloro compound serves as a lower-lipophilicity benchmark (predicted LogP reduction of 0.5–0.8 units vs. the 2-bromo analog), allowing medicinal chemistry teams to assess the impact of halogen choice on solubility, permeability, and metabolic stability [2][3].

Quote Request

Request a Quote for 2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.